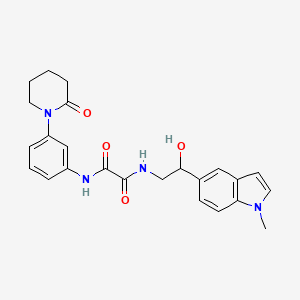

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a bis-substituted oxalamide derivative featuring a hydroxyethyl-indole moiety and a 3-(2-oxopiperidin-1-yl)phenyl group. This compound belongs to a class of molecules designed to modulate biological targets through hydrogen bonding and hydrophobic interactions. The indole scaffold is known for its prevalence in pharmaceuticals, while the 2-oxopiperidinyl group introduces a lactam ring that may enhance conformational rigidity and receptor binding .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-10,12-14,21,29H,2-3,7,11,15H2,1H3,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAMDXDHSRDSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula of this compound is C21H26N4O3, with a molecular weight of approximately 434.496 g/mol. The compound integrates an indole moiety alongside an oxalamide functional group, which contributes to its potential biological interactions and activities.

| Property | Details |

|---|---|

| Molecular Formula | C21H26N4O3 |

| Molecular Weight | 434.496 g/mol |

| CAS Number | 2034441-72-8 |

The biological activity of this compound appears to be mediated through various mechanisms:

- Receptor Interaction : The indole structure is known for its ability to interact with various receptors, including serotonin receptors. This interaction can modulate neurotransmitter release, influencing mood and anxiety responses.

- Enzyme Modulation : The oxalamide group may interact with specific enzymes, potentially inhibiting or enhancing their activity. This can lead to alterations in metabolic pathways relevant to disease states.

- Oxidative Stress Reduction : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by targeting mitochondrial complexes, thereby reducing oxidative stress in neuronal cells .

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study focusing on analogs targeting mitochondrial complex I revealed that modifications in the indole and phenyl rings could enhance neuroprotective activity against Alzheimer's disease (AD) models .

Case Study: Alzheimer’s Disease Model

In a cellular model for AD, compounds derived from similar scaffolds showed significant protective effects against amyloid-beta toxicity by modulating oxidative stress pathways . The lead compound demonstrated the ability to penetrate the blood-brain barrier and ameliorate AD pathology in transgenic mouse models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Indole Derivative A | Contains an indole ring | Potential anticancer properties |

| N-[2-hydroxyethyl]-N'-(3-pyridyl)oxalamide | Incorporates a pyridine moiety | Different receptor interactions |

| N1-(2-hydroxy-2-(1-methylindol-5-yl)ethyl)pivalamide | Engages specific enzymes | Modulates enzyme activity |

Comparison with Similar Compounds

Key Observations:

The 2-oxopiperidinyl group in the target compound provides a rigid, polar scaffold that may improve binding specificity compared to CF₃ or methylthio groups . The imidazolidinone in offers additional hydrogen-bonding sites, correlating with its higher melting point (349–250°C) compared to simpler oxalamides.

Solubility and Bioavailability: The hydroxyethyl group in the target compound and likely improves aqueous solubility compared to dimethylamino or methylthio substituents . The lactam ring in the target may reduce lipophilicity relative to CF₃ or aromatic thioethers.

Synthetic Accessibility :

- The synthesis of oxalamides typically involves coupling of substituted amines with oxalyl chloride derivatives. For example, Rodriguez et al. (2021) describe phthalide-derived intermediates that could inform routes to the target compound .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound are unavailable, insights can be drawn from related structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.